Azaserine

Catalog No.
S520006
CAS No.
115-02-6
M.F
C5H8N3O4+
M. Wt
173.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azaserine

CAS Number

115-02-6

Product Name

Azaserine

IUPAC Name

(2S)-2-amino-3-(2-diazoacetyl)oxypropanoic acid

Molecular Formula

C5H8N3O4+

Molecular Weight

173.13 g/mol

InChI

InChI=1S/C5H7N3O4/c6-3(5(10)11)2-12-4(9)1-8-7/h1,3H,2,6H2,(H,10,11)/t3-/m0/s1

InChI Key

MZZGOOYMKKIOOX-VKHMYHEASA-N

SMILES

C(C(C(=O)O)N)OC(=O)C=[N+]=[N-]

Solubility

SLIGHTLY SOL IN METHANOL, ABSOLUTE ETHANOL ACETONE; SOL IN WARM AQ SOLN OF METHANOL, ABSOLUTE ETHANOL ACETONE
Water solubility of 1.36X10+5 mg/l at 25 °C (est).

Synonyms

Azaserine; diazoacetate (ester) LSerine; diazoacetylserine; serine diazoacetate. Abbreviations: AZAS; AZS. Code names: CL337; CN15757; P165

Canonical SMILES

C(C(C(=O)O)N)OC(=O)C=[N+]=[N-]

Isomeric SMILES

C([C@@H](C(=O)O)N)OC(=O)C=[N+]=[N-]

Description

The exact mass of the compound Azaserine is 173.04366 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly sol in methanol, absolute ethanol acetone; sol in warm aq soln of methanol, absolute ethanol acetonewater solubility of 1.36x10+5 mg/l at 25 °c (est).. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758188. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Neutral - Serine. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Azaserine's primary mechanism of action involves inhibiting the enzyme glutamine synthetase. This enzyme plays a crucial role in the synthesis of glutamine, an essential amino acid for protein synthesis and other cellular functions. By inhibiting glutamine synthetase, azaserine disrupts the normal production of glutamine, leading to a cascade of effects within the cell [1].

[1] Jacquez, J. A. (1957). Mechanism of Action of Azaserine. Archives of Biochemistry and Biophysics, 69(1), 157-167. ()

Studying Cell Proliferation

Azaserine's ability to disrupt protein synthesis makes it a valuable tool for researchers studying cell proliferation. Since rapidly dividing cells require high levels of protein synthesis, azaserine can be used to arrest or slow down cell growth. This allows researchers to investigate various aspects of the cell cycle and identify factors regulating cell division [2].

[2] Broome, J. D. (1960). Azaserine inhibition of nucleic acid synthesis in cultures of mammalian cells. The Journal of Experimental Medicine, 111(2), 107-119. ()

Investigating Protein Synthesis

Azaserine's impact on glutamine levels also provides insights into protein synthesis pathways. By studying how cells respond to azaserine treatment, researchers can gain a better understanding of the complex mechanisms involved in protein production and the role of glutamine in this process [3].

[3] DeMoss, J. A., & Bard, R. C. (1958). Inhibition of amino acid incorporation into protein by azaserine. Journal of Bacteriology, 76(5), 440-447. ()

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Azaserine appears as pale yellow to green crystals. Used as an antifungal agent.

Color/Form

ORTHORHOMBIC, PALE YELLOW TO GREEN CRYSTALS FROM 90% ETHANOL.

XLogP3

-3.2

Exact Mass

173.04366

LogP

-2.0 (LogP)

Appearance

Solid powder

Melting Point

154.0 °C
About 157 deg

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

87299V3Q9W

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Antibiotics, Antifungal; Antibiotics, Antineoplastic; Antimetabolites; Antimetabolites, Antineoplastic; Carcinogens; Immunosuppressive Agents
THE GLUTAMINE ANTAGONISTS AZASERINE ... /HAS/ ONLY WEAK CYTOSTATIC ACTIVITY WHEN USED ALONE ... /BUT/ CAN PRODUCE SIGNIFICANT POTENTIATION WHEN ADMIN WITH PURINE ANALOGS SUCH AS MERCAPTOPURINE OR THIOGUANINE.
AZASERINE HAS BEEN TESTED AS AN INHIBITOR OF PURINE SYNTHESIS, & IN CONJUNCTION WITH MERCAPTOPURINE, IN TREATMENT OF ACUTE CHILDHOOD LEUKEMIA.
MEDICATION (VET): IN LIMITED NUMBER OF EXPTL CASES AS ANTIMETABOLITE IN TUMOR THERAPY SINCE MORE EFFECTIVE DRUGS HAVE REPLACED IT.
Antifungal; antineoplastic
MEDICATION (VET): ANTINEOPLASTIC, ANTIBIOTIC, ABORTIFACIENT.

Pharmacology

Azaserine is a naturally occurring serine derivative diazo compound with antineoplastic properties, Azaserine functions as a purine antagonist and glutamine analogue (glutamine amidotransferase inhibitor) that competitively inhibits pathways in which glutamine is metabolized. An antibiotic and antitumor agent, Azaserine is used in clinical studies as a potential antineoplastic agent. (NCI04)

MeSH Pharmacological Classification

Antifungal Agents

Mechanism of Action

AMINO ACID ANTAGONISTS INHIBIT PROTEIN & NUCLEIC ACID SYNTHESIS BY INTERFERING WITH INCORPORATION OF SPECIFIC AMINO ACIDS REQUIRED FOR PROTEIN OR NUCLEIC ACID SYNTHESIS. THESE CMPD INCL ... AZASERINE ... .
THE GLUTAMINE ... /ANTAGONIST/ AZASERINE ... POTENT ... /INHIBITOR/ OF DE-NOVO PATHWAY OF PURINE NUCLEOTIDE BIOSYNTHESIS. ... INHIBIT/S/ PURINE BIOSYNTHESIS THROUGH FORMATION OF COVALENT BONDS WITH CYSTEINE RESIDUE IN ACTIVE SITE OF KEY ENZYME IN PATHWAY, FORMYLGLYCINAMIDE RIBOTIDE AMIDOTRANSFERASE.
VET: INHIBITS GLUTAMINE USE IN ASPARAGINE BIOSYNTHESIS & IV OR IP USE ENHANCES EFFECT OF L-ASPARAGINASE AGAINST EXPTL SOLID TUMORS. ... ANTIDIURETIC ACTION NOTED IN MICE.
4 ESTABLISHED CELL LINES CONTAINING GAMMA-GLUTAMYL TRANSPEPTIDASE. /A/ POSITIVE CORRELATION WAS OBSERVED BETWEEN CELLULAR GAMMA-GLUTAMYL TRANSPEPTIDASE LEVELS AND SENSITIVITY TO AZASERINE TOXICITY. STRAINS EXPRESSING LOWEST GAMMA-GLUTAMYL TRANSPEPTIDASE ACTIVITIES SHOWED GREATEST RESISTANCE TO AZASERINE TOXICITY.

Vapor Pressure

1.53X10-10 mmHg at 25 °C.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

115-02-6

Wikipedia

Azaserine

Drug Warnings

VET: FETAL TOXICITY ASSOC WITH ITS USE ... NARROW MARGIN BETWEEN EFFECTIVE & TOXIC DOSES.

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

PRODUCED BY A STREPTOMYCES SPECIES OR BY SYNTHESIS.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Chemoprevention by a synthetic retinoid, selenium, and these agents in combination during the postinitiation stages of carcinogenesis induced in rats by azaserine was evaluated. Male Lewis rats were given three weekly injections of 30 mg/kg azaserine while being fed a purified diet. One week after completion of carcinogen treatment, groups of rats were switched to the purified diet supplemented with either a retinoid, N-(2-hydroxethyl)retinamide, at a level of 0.5 or 1 mmol/kg diet, or with 5 ppm sodium selenite, or with a combination of retinoid and selenium. One year after the diet change, the incidence of pancreatic and other neoplasms was determined by autopsy and histologic study. The incidence of pancreatic carcinoma (including carcinoma-in-situ, CIS) among nonretinoid-treated controls was 68%. Since the dietary supplements were fed after completion of exposure to the carcinogen, the effects on both pancreatic and liver carcinogenesis were exerted during postinitiation phase of carcinogenesis. As in previous studies, the retinoid inhibited the progression of pancreatic carcinogenesis in a dose-related fashion. Selenium alone had no effect. However, the combination of retinoid plus selenium was more effective than retinoid alone, although the increase in inhibition was not large. The retinoid was also found to inhibit liver carcinogenesis induced by azaserine. Selenium, either alone or in combination with retinoid, was ineffective.
Effect of dietary intake of fish (menhaden) oil and fish (cod) protein on the development of pancreatic preneoplastic lesions was examined in male Wistar rats. Fourteen day old animals were given a single ip injection of 30 mg L-azaserine/kg body weight; diazoacetate serine (ester). At 21 days of age they were weaned and maintained on dietary treatment for 4 months. Fish protein did not appear to produce a significantly different preneoplastic response when compared to casein as a protein source. However, a 20% menhaden oil diet, rich in omega 3 fatty acids, produced a significant decrease in the development of both the size and number of preneoplastic lesions when compared to a 20% corn oil diet rich in omega 6 fatty acids. This study provides evidence that fish oils, rich in omega 3 fatty acids, may have potential as inhibitory agents in cancer development.
Diets containing raw soybean products fed ad libitum caused a reduction in food consumption and growth, pancreatic enlargement, hypersecretion of digestive enzymes, and enlargement of intestinal segments and their contents in rats, chicks and geese. These effects were found to be related to the concentration of trypsin inhibitor in the diet. ... In long-term studies the incidence of pancreatic nodules was correlated to the level of trypsin inhibitor in the diet. Feeding raw soybean products potentiated the carcinogenic effect of azaserine and meal feeding enhanced the incidence and size of the pancreatic nodules in rats fed raw soybean products.
Effects of coffee and dietary fat (alone and in combination) on the development of preneoplastic lesions in exocrine pancreas were investigated in rats and hamsters, treated with azaserine or N-nitrosobis(2-oxopropyl)amine, respectively. Animals were given the respective diets (5% or 25% corn oil) and coffee (instead of drinking water) within one week after the treatment with carcinogen. At four months postinitiation, the pancreata were quantitatively examined for the number and size of preneoplstic foci. In rats, coffee alone inhibited growth of acidophilic foci and, moreover, slightly inhibited the positive modulating effect of fat on growth of these foci, pointing to a negative rather than a positive interaction between these two life-style factors. In hamsters, coffee alone enhanced growth of cystic foci, whereas fat alone enhanced growth of ductular foci. An interaction between fat and coffee on pancreatic carcinogenesis in hamsters could not be demonstrated.
For more Interactions (Complete) data for AZASERINE (8 total), please visit the HSDB record page.

Stability Shelf Life

AQ SOLN ARE MOST STABLE @ PH 8

Dates

Modify: 2023-08-15
1: Huang JL, Yang SX. Safety of umbilical cord blood-derived mesenchymal stem cells (MSCs) following 5-azaserine induction and inhibition of human cardiac myocyte apoptosis by MSCs. Saudi Med J. 2009 Sep;30(9):1144-9. PubMed PMID: 19750258.
2: Rajapakse AG, Ming XF, Carvas JM, Yang Z. The hexosamine biosynthesis inhibitor azaserine prevents endothelial inflammation and dysfunction under hyperglycemic condition through antioxidant effects. Am J Physiol Heart Circ Physiol. 2009 Mar;296(3):H815-22. doi: 10.1152/ajpheart.00756.2008. Epub 2009 Jan 9. PubMed PMID: 19136606.
3: Wada K, Hiratake J, Irie M, Okada T, Yamada C, Kumagai H, Suzuki H, Fukuyama K. Crystal structures of Escherichia coli gamma-glutamyltranspeptidase in complex with azaserine and acivicin: novel mechanistic implication for inhibition by glutamine antagonists. J Mol Biol. 2008 Jul 4;380(2):361-72. doi: 10.1016/j.jmb.2008.05.007. Epub 2008 May 12. PubMed PMID: 18555071.
4: Hull RL, Zraika S, Udayasankar J, Kisilevsky R, Szarek WA, Wight TN, Kahn SE. Inhibition of glycosaminoglycan synthesis and protein glycosylation with WAS-406 and azaserine result in reduced islet amyloid formation in vitro. Am J Physiol Cell Physiol. 2007 Nov;293(5):C1586-93. Epub 2007 Sep 5. PubMed PMID: 17804609; PubMed Central PMCID: PMC2365901.
5: Koyanagi T, Katayama T, Suzuki H, Kumagai H. The LIV-I/LS system as a determinant of azaserine sensitivity of Escherichia coli K-12. FEMS Microbiol Lett. 2004 Aug 1;237(1):73-7. PubMed PMID: 15268940.
6: Appel MJ, Woutersen RA. Effects of a diet high in fish oil (MaxEPA) on the formation of micronucleated erythrocytes in blood and on the number of atypical acinar cell foci Induced in rat pancreas by azaserine. Nutr Cancer. 2003;47(1):57-61. PubMed PMID: 14769538.
7: Nagy K, Tóth S, Pálfia Z, Réz G. Angiogenesis is continuous with two peaks during azaserine-induced rat pancreatic adenocarcinoma progression: an electron microscopic morphometrical study. Oncol Rep. 2003 Nov-Dec;10(6):1999-2004. PubMed PMID: 14534733.
8: Nagy K, Pálfia Z, Réz G. Characterisation of the progression of azaserine-induced rat pancreatic adenocarcinoma by proliferative cell nuclear antigen, basement membrane laminin and trypsinogen immunohistochemistry. Histochem Cell Biol. 2003 May;119(5):405-13. Epub 2003 May 13. PubMed PMID: 12743826.
9: Tóth S, Nagy K, Pálfia Z, Réz G. Cellular autophagic capacity changes during azaserine-induced tumour progression in the rat pancreas. Up-regulation in all premalignant stages and down-regulation with loss of cycloheximide sensitivity of segregation along with malignant transformation. Cell Tissue Res. 2002 Sep;309(3):409-16. Epub 2002 Jul 10. PubMed PMID: 12195297.
10: Nagy K, Pálfia Z, Réz G. Quantitative microvascular changes during azaserine-initiated pancreatic carcinogenesis. Acta Biol Hung. 2001;52(4):403-9. PubMed PMID: 11693990.

Explore Compound Types